1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea
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Overview
Description
1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a thiophene ring, a hydroxyethyl group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea can be achieved through a multi-step process:
Formation of the Thiophene Derivative: The initial step involves the synthesis of the thiophene derivative. This can be achieved by reacting 2-bromo-5-(1-hydroxyethyl)thiophene with an appropriate ethylating agent under basic conditions.
Urea Formation: The next step involves the reaction of the thiophene derivative with o-tolyl isocyanate to form the desired urea compound. This reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product would be the corresponding ketone or aldehyde.
Reduction: The major product would be the reduced thiophene derivative.
Substitution: The major products would be the substituted urea derivatives.
Scientific Research Applications
1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea is unique due to the specific positioning of the hydroxyethyl group on the thiophene ring and the ortho-tolyl group on the urea moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-5-3-4-6-14(11)18-16(20)17-10-9-13-7-8-15(21-13)12(2)19/h3-8,12,19H,9-10H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFSZNNWPACVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CC=C(S2)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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